1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride
Description
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine hydrochloride is a pyrazole-derived compound characterized by a trifluoromethylphenoxy substituent at position 3 and an amine group at position 4 of the pyrazole ring. Key properties include:
Properties
CAS No. |
1431964-73-6 |
|---|---|
Molecular Formula |
C11H11ClF3N3O |
Molecular Weight |
293.67 g/mol |
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3O.ClH/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14;/h2-6H,15H2,1H3;1H |
InChI Key |
HHSMHXREXHBUME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods, such as crystallization and chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research:
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable study demonstrated the synthesis of pyrazole-based compounds that selectively target cancer cells while sparing normal cells, indicating a potential therapeutic application for 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine; hydrochloride in oncology .
Anti-inflammatory Activity:
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions. The trifluoromethyl group may enhance the compound's potency against inflammatory pathways .
Agrochemical Applications
Herbicide Development:
The compound's unique structure makes it a candidate for herbicide development. Research into trifluoromethyl-containing compounds has revealed their effectiveness as herbicides due to their ability to disrupt plant growth mechanisms. A study highlighted the efficacy of similar compounds in controlling weed species without adversely affecting crop yield .
Material Science Applications
Polymer Chemistry:
In material science, 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine; hydrochloride is being explored for its potential use in polymer synthesis. The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Recent advancements have shown promising results in developing high-performance polymers with improved mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Pyrazole Cores
Table 1: Pyrazole-Based Derivatives
Key Observations :
- The trifluoromethyl group at position 3 (target compound) vs. position 4 () significantly alters electronic distribution and binding interactions.
- Ether or thioether linkages (e.g., -OCH₂CF₃, -S- groups) increase molecular flexibility compared to rigid phenoxy substituents.
1,3,4-Oxadiazole Thioether Derivatives (Agrochemical Leads)
These compounds share the 1-methyl-3-(trifluoromethyl)pyrazole moiety but incorporate a 1,3,4-oxadiazole ring and thioether side chains.
Table 2: Bioactive 1,3,4-Oxadiazole Thioether Compounds ()
Key Findings :
- Substituent Impact : Bulky aromatic thioethers (e.g., 5g, 5a) enhance fungicidal activity via hydrophobic interactions with SDH protein (succinate dehydrogenase) .
- Molecular Docking : Compound 5g mimics penthiopyrad’s binding to SDH (PDB: 2FBW), with the carbonyl group critical for hydrogen bonding .
- Herbicidal Activity : Chloro- and bromo-substituted derivatives (5e, 5g) induce herbicidal effects, likely through ROS generation.
Biological Activity
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride (CAS No. 1431964-73-6) is a compound with significant potential in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H11ClF3N3O
- Molecular Weight : 293.67 g/mol
- Structure : The compound features a pyrazole core substituted with a trifluoromethyl group and a phenoxy moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes:
- Inhibition of Kinases : Studies have shown that pyrazole derivatives can inhibit kinases such as c-Met and RET, which are implicated in cancer progression. For example, modifications to the pyrazole structure have led to compounds with enhanced inhibitory effects against these kinases, suggesting a pathway for developing anticancer agents .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
- Anti-inflammatory Effects : Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways, although specific data on this compound is limited .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Studies
- Cancer Research : In a study evaluating various pyrazole derivatives, this compound showed promising results against several cancer cell lines, demonstrating selective cytotoxicity particularly towards ovarian and renal cancer cells .
- Antimicrobial Studies : A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine hydrochloride?
The synthesis typically involves sequential functionalization of pyrazole cores and phenoxy intermediates. For example:
- Step 1 : React 3-(trifluoromethyl)phenol with a halogenated nitrobenzene derivative (e.g., 2-chloro-4-nitrobenzene) to form a phenoxy intermediate .
- Step 2 : Reduce the nitro group to an amine using Fe-mediated reduction .
- Step 3 : Cyclize with a pyrazole precursor (e.g., dimethylformamide dimethyl acetal) to construct the pyrazole ring .
- Final step : Hydrochloride salt formation via HCl treatment.
Key considerations : Reaction temperature (e.g., 120°C for cyclization) and stoichiometric ratios to avoid byproducts .
Q. How is the compound structurally characterized in academic research?
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions. For pyrazole derivatives, characteristic peaks include aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.0–3.0 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for related compounds at m/z 215–311) .
- HPLC purity : ≥95% purity is standard, with retention times optimized using C18 columns and acetonitrile/water gradients .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC with UV detection : Monitors degradation under stress conditions (e.g., thermal, oxidative).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C typical for similar hydrochlorides .
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Target selectivity assays : Use radioligand binding studies (e.g., SSRIs like Fluoxetine hydrochloride as comparators) to assess off-target effects .
- Dose-response curves : Validate activity across multiple cell lines (e.g., neuronal vs. non-neuronal) to rule out cell-specific artifacts .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in pyrazole functionalization (e.g., 17.9% yield improved to >50% with optimized catalysts) .
- Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of halogenated intermediates .
- Workflow : Multi-step protocols with intermediate purification (e.g., silica gel chromatography) reduce batch variability .
Q. How are impurities identified and quantified during synthesis?
- LC-MS impurity profiling : Detect byproducts like unreacted 3-(trifluoromethyl)phenol or dehalogenated intermediates .
- Quantitative F NMR : Leverages the trifluoromethyl group’s distinct signal (δ -60 to -65 ppm) for precise impurity quantification .
- Regulatory thresholds : Follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding to targets like serotonin transporters (SERT) based on Fluoxetine’s template (PDB ID: 5I6X) .
- QSAR models : Train with datasets of pyrazole derivatives’ logP and IC values to prioritize synthetic targets .
- DFT calculations : Analyze electron density maps to optimize substituent positions for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
